Spiro[4.5]dec-7-ene
Description
Properties
CAS No. |
1712-46-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
spiro[4.5]dec-8-ene |
InChI |
InChI=1S/C10H16/c1-2-6-10(7-3-1)8-4-5-9-10/h1-2H,3-9H2 |
InChI Key |
LPIOLZJIOZTRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Thermal [4+2] Cycloaddition
The Diels-Alder reaction between electron-deficient dienophiles and conjugated dienes is a cornerstone method. For example, 3-methylene-dihydro-furan-2,5-dione reacts with 2-methyl-penta-1,3-diene under thermal conditions (65–250°C) to form 6,8-dimethyl-2-oxa-spiro[4.5]dec-7-ene-1,3-dione. The exothermic reaction proceeds in an autoclave, followed by recrystallization with isopropanol to achieve 692 g of product (87% yield).
Key Features :
Lewis Acid-Catalyzed Variants
Boron trifluoride etherate (BF₃·OEt₂) catalyzes the dienone–phenol rearrangement of 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one to spiro[4.5]dec-7-ene-6,9-dione. This method leverages the electrophilic activation of carbonyl groups to drive spirocyclization.
Table 1 : Comparative Analysis of Diels-Alder Approaches
Oxidative Cleavage of Tricyclic Intermediates
Tricyclo[5.2.2.0¹,⁵]undecane Precursors
Tricyclic ketones, such as tricyclo[5.2.2.0¹,⁵]undec-7-en-6-one, undergo ozonolysis followed by oxidative workup (H₂O₂/NaOH) to yield this compound derivatives. This method ensures stereochemical fidelity at the spiro center.
Mechanistic Insight :
- Step 1 : Ozonolysis cleaves the C5–C6 double bond, generating diketone intermediates.
- Step 2 : Base-mediated elimination produces the spirocyclic framework.
Table 2 : Oxidative Cleavage Parameters
| Tricyclic Precursor | Oxidizing Agent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Tricyclo[5.2.2.0¹,⁵]undec-7-ene | O₃, H₂O₂ | 0–25°C | 72% | |
| Tricyclo[4.4.0.0¹,³]decan-8-one | KMnO₄, H₂SO₄ | 50°C | 58% |
Cyclization of Functionalized Intermediates
Thiol-Ene Click Chemistry
Industrial-Scale Syntheses
Continuous Flow Reactor Systems
Recent patents describe the use of continuous flow reactors for this compound production. For example, 7-(pent-4-en-1-ynyl)-spiro[4.5]decan-7-ol undergoes thermal decomposition in a flow system (90°C, HCO₂H) to afford 1-spiro[4.5]dec-7-en-7-yl-pent-4-en-1-one with 86% yield.
Table 3 : Industrial Methods and Yields
| Process | Reactor Type | Throughput (kg/h) | Purity | Reference |
|---|---|---|---|---|
| Thermal Cyclization | Tubular reactor | 12.5 | 99% | |
| Catalytic Hydrogenation | Fixed-bed | 8.2 | 97% |
Emerging Methodologies
Photochemical [2+2] Cycloaddition
UV irradiation of 1-spiro[4.5]dec-7-en-7-yl-4-penten-1-one induces [2+2] cyclization, forming bridged spiro derivatives. While experimental yields are moderate (45–50%), this method avoids high temperatures and harsh reagents.
Enzymatic Resolution
Chiral spiro[4.5]dec-7-enes are accessible via lipase-catalyzed kinetic resolution of racemic alcohols. Candida antarctica lipase B (CAL-B) achieves enantiomeric excess (ee) >90% for fragrance applications.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Spiro[4.5]dec-7-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. For instance, as a prolyl hydroxylase domain inhibitor, it competes with 2-oxoglutarate at the active site of the enzyme, thereby inhibiting its activity . This inhibition can mimic the physiological response to hypoxia, leading to the stabilization of hypoxia-inducible factors and the upregulation of target genes .
Comparison with Similar Compounds
Structural Variations
- Heteroatom Inclusion : Compounds like 1,4-dithiaspiro[4.5]dec-6-ene incorporate sulfur, enhancing rigidity and altering electronic properties compared to the all-carbon this compound .
- Functional Groups : The presence of a ketone (β-vetivone) or aldehyde (C15H22O derivative) introduces polarity, impacting solubility and reactivity .
Natural Occurrence
- This compound is identified in bryophytes and thermally stressed Acorus tatarinowii oil , while β-vetivone is exclusive to vetiver oil .
Q & A
Q. What are the established synthetic routes for Spiro[4.5]dec-7-ene, and how can reaction conditions be optimized for yield and stereochemical control?
- Methodological Answer : Synthesizing this compound typically involves cycloaddition or ring-closing metathesis. Optimization requires systematic variation of catalysts (e.g., Grubbs catalysts for metathesis), temperature, and solvent polarity. Stereochemical outcomes can be monitored via NMR (e.g., NOESY for spatial proximity analysis) and compared with computational predictions (DFT calculations) . Purification via column chromatography with gradient elution is recommended to isolate isomers.
Q. How can the structural elucidation of this compound derivatives be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - HSQC/HMBC to assign carbon-proton correlations and confirm spirojunction.
- X-ray crystallography : Resolve absolute configuration, particularly for stereoisomers like (1R,5S)-configured derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CH for this compound derivatives) .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures (e.g., plant extracts)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is optimal. Calibrate retention indices using alkane standards and validate via spike-and-recovery experiments. Peak area normalization (as in ’s phytochemical study) ensures reproducibility, but internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with cyclooxygenase-2 (COX-2)?
- Methodological Answer :
Software selection : Use AutoDock Vina or Schrödinger Suite for flexibility in scoring functions.
Ligand preparation : Optimize this compound’s 3D structure via energy minimization (MMFF94 force field).
Validation : Cross-validate docking poses with experimental SAR data or co-crystallized ligands. Statistical significance can be assessed via bootstrapping or Z-score analysis .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct meta-analysis with inclusion criteria:
- Data homogeneity : Ensure consistent assay protocols (e.g., cell lines, incubation times).
- Statistical re-evaluation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity affecting bioavailability).
- Experimental replication : Reproduce key studies under controlled conditions, as per ’s emphasis on reproducibility .
Q. How can the stereochemical stability of this compound under physiological conditions be experimentally assessed?
- Methodological Answer :
- Kinetic studies : Monitor isomerization rates via HPLC at varying pH/temperature.
- Circular dichroism (CD) : Track changes in optical activity over time.
- Molecular dynamics (MD) simulations : Predict stability using AMBER or GROMACS, validated against experimental data .
Q. What computational approaches best predict the physicochemical properties (e.g., logP, solubility) of novel this compound analogs?
- Methodological Answer :
- QSPR models : Train on datasets of known spiro compounds using descriptors like topological polar surface area (TPSA).
- Solvation free energy calculations : Use COSMO-RS or SMD implicit solvent models.
- Validation : Compare predictions with experimental shake-flask or HPLC-derived logP values .
Methodological Guidance for Research Design
Q. How to systematically review literature on this compound while minimizing bias?
- Methodological Answer : Apply PRISMA-S guidelines:
Search strategy : Use Boolean operators in databases (PubMed, SciFinder) with terms like “this compound AND synthesis.”
Inclusion/exclusion criteria : Predefine thresholds for study quality (e.g., peer-reviewed journals, explicit methodology).
Data extraction : Tabulate results with variables like yield, assay type, and statistical methods .
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
Variable selection : Systematically modify substituents at positions 1, 4, and 2.
Assay standardization : Use a single cell line (e.g., RAW 264.7 for COX-2 inhibition) to minimize variability.
Multivariate analysis : Apply PCA or PLS regression to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
